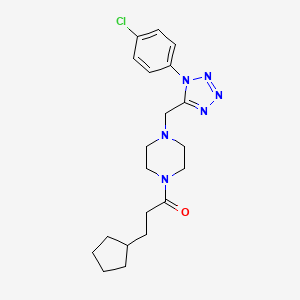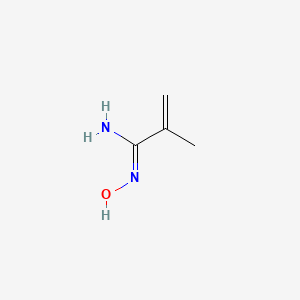
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound has been described in several studies . The yield was reported to be 58% . The synthesis process was monitored using 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as 1H NMR, 13C NMR, and IR . These analyses provide detailed information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques such as 1H NMR, 13C NMR, and IR . These analyses provide detailed information about the chemical shifts of hydrogen and carbon atoms in the molecule, as well as the functional groups present .Aplicaciones Científicas De Investigación
Electronic and Magnetic Properties
- Exchange Interactions and Magnetic Properties : Research on bis(nitronyl nitroxide) and bis(iminyl nitroxide) diradicals with thiophene units has shown potential applications in magnetic materials. These compounds exhibit unique electronic and magnetic properties, making them candidates for designing new magnetic materials (Mitsumori et al., 1995).
Material Synthesis and Structural Engineering
- Crystal Engineering with Thiophene Derivatives : Studies on cadmium coordination polymers using nitro-functionalized thiophene-2,5-dicarboxylate ligands have yielded structures with diverse architectures. These materials are of interest for their potential applications in crystal engineering and design of materials with specific structural properties (Xue et al., 2015).
Electrochemical Applications
- Electrochromic Properties : Synthesis of novel copolymers containing carbazole units alongside thiophene derivatives has been explored. These materials exhibit interesting electrochromic properties, suggesting their use in developing new electrochromic devices (Aydın & Kaya, 2013).
Antitumor Activity
- Anti-Tumor Agents : New compounds incorporating the thiophene moiety and pyrazole derivatives have been synthesized and evaluated for their anti-tumor activities. Some of these compounds showed promising activities against hepatocellular carcinoma, indicating potential applications in cancer therapy (Gomha et al., 2016).
Photovoltaic and Optoelectronic Applications
- Non-Fullerene Electron Acceptors : The design and synthesis of non-fullerene electron acceptors incorporating thiophene units for use in bulk-heterojunction solar cells have been reported. These materials show promise for enhancing the efficiency of solar cells through improved energy level alignment and solubility (Patil et al., 2015).
Sensing and Photocatalysis
- Luminescence Sensing and Photocatalytic Properties : Coordination polymers built from thiophene-containing ligands have demonstrated capabilities as luminescence sensors for metal ions and organic molecules, as well as showing photocatalytic activity. These findings suggest applications in environmental monitoring and photocatalytic degradation of pollutants (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which might influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in different solvents might suggest that the compound’s action could be influenced by the environment in which it is present.
Propiedades
IUPAC Name |
2-N,5-N-bis[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N6O6S3/c31-21(27-23-25-17(11-37-23)13-1-5-15(6-2-13)29(33)34)19-9-10-20(39-19)22(32)28-24-26-18(12-38-24)14-3-7-16(8-4-14)30(35)36/h1-12H,(H,25,27,31)(H,26,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMYJJHPWATOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N6O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N5-bis(4-(4-nitrophenyl)thiazol-2-yl)thiophene-2,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2695360.png)





![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2695370.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)